molecular formula C8H7BrF2O B2839549 2,4-Difluoro-3-methoxybenzyl bromide CAS No. 886499-17-8

2,4-Difluoro-3-methoxybenzyl bromide

Cat. No.: B2839549
CAS No.: 886499-17-8
M. Wt: 237.044
InChI Key: DXDNJSHUSXGESC-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-3-methoxybenzyl bromide can be synthesized through the bromination of 2,4-difluoro-3-methoxytoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 2,4-difluoro-3-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of 2,4-difluoro-3-methoxybenzyl derivatives.

    Oxidation: Formation of 2,4-difluoro-3-methoxybenzaldehyde or 2,4-difluoro-3-methoxybenzoic acid.

    Reduction: Formation of 2,4-difluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

2,4-Difluoro-3-methoxybenzyl bromide is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl bromide: Lacks the methoxy group at the 3 position.

    3,5-Difluoro-4-methoxybenzyl bromide: Has fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position.

    2,4-Dichloro-3-methoxybenzyl bromide: Substitutes chlorine atoms for fluorine atoms at the 2 and 4 positions.

Uniqueness

2,4-Difluoro-3-methoxybenzyl bromide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group provides a unique balance of electronic effects, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDNJSHUSXGESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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